molecular formula C18H21NO2S B12125213 2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]indoline

2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]indoline

Cat. No.: B12125213
M. Wt: 315.4 g/mol
InChI Key: UCLXUJJPGZHFOC-UHFFFAOYSA-N
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Description

2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]indoline is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a sulfonyl group attached to the indoline ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]indoline typically involves the reaction of 2-methylindoline with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the indoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated indoline derivatives.

Scientific Research Applications

2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]indoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indoline ring can also interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylindoline: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    2,4,5-Trimethylbenzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonyl derivatives.

    Indoline-2,3-dione: Contains a carbonyl group instead of a sulfonyl group, leading to different reactivity.

Uniqueness

2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]indoline is unique due to the presence of both the indoline ring and the sulfonyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-methyl-1-(2,4,5-trimethylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C18H21NO2S/c1-12-9-14(3)18(10-13(12)2)22(20,21)19-15(4)11-16-7-5-6-8-17(16)19/h5-10,15H,11H2,1-4H3

InChI Key

UCLXUJJPGZHFOC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C(=C3)C)C)C

Origin of Product

United States

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